4-アミノピリジン-3-チオール塩酸塩

概要

説明

4-Aminopyridine (4-AP) is an organic compound with the chemical formula C5H4N–NH2 . It is one of the three isomeric amines of pyridine and is used as a research tool in characterizing subtypes of the potassium channel . It has also been used as a drug to manage some symptoms of multiple sclerosis .

Synthesis Analysis

4-Aminopyridine can be synthesized from various methods. One method involves the hydrolysis of the intermediate salt . Another method involves the Schiff base condensation reaction with an appropriate substrate under optimum conditions .Molecular Structure Analysis

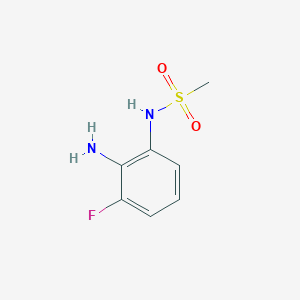

The molecular formula of 4-Aminopyridine is C5H6N2 . The InChI key is NUKYPUAOHBNCPY-UHFFFAOYSA-N . The SMILES string representation is Nc1ccncc1 .Chemical Reactions Analysis

4-Aminopyridine blocks the voltage-dependent potassium channels in nerve membranes . It is a K+ channel blocker and causes epileptiform activity in in vitro preparations and is a potent convulsant in animals and man .Physical And Chemical Properties Analysis

4-Aminopyridine is a colorless solid with a melting point of 155 to 158 °C and a boiling point of 273 °C . It is soluble in water and polar organic solvents . The molar mass is 94.1146 g/mol .科学的研究の応用

KCNA2脳症の治療

4-アミノピリジン-3-チオール塩酸塩: は、KCNA2脳症の機能獲得型変異による患者さんの治療法として有望視されています。この病気は、てんかん、知的障害、その他の神経精神症状を特徴としています。この化合物は、K+チャネルブロッカーとして作用し、KV1.2サブユニットの変異によって引き起こされる機能獲得型欠損を拮抗します。 これは、形質転換されたニューロンの発火率を高める、電流振幅の減少と定常状態活性化の負のシフトが観察されています .

神経保護作用

4-アミノピリジン-3-チオール塩酸塩 の神経保護作用は、特に多発性硬化症(MS)の文脈で研究されています。 電位依存性カリウムチャネルの拮抗薬として、MS患者の視覚機能、運動機能の改善、疲労の軽減に用いられています . その徐放製剤であるファムプリジンは、MSの歩行障害の症状治療薬として承認されています。

神経伝達の促進

MSでの使用以外にも、4-アミノピリジン-3-チオール塩酸塩 は、他の神経疾患における神経伝達を促進することが報告されています。 これは、軸索のKvチャネルをブロックする能力によるもので、脱髄した軸索に沿った伝導を強化する効果があると考えられています .

物理化学的研究

4-アミノピリジン-3-チオール塩酸塩 のアナログの物理化学的特性に関する研究は、重要な発見をもたらしました。 研究は、溶解性、脂質との相互作用、選択的な受容体結合など、新しい治療薬の開発にとって重要な特性に焦点を当てています .

てんかん管理

てんかん管理において、4-アミノピリジン-3-チオール塩酸塩 は、毎日の欠神発作、ミオクローヌス発作、または無緊張発作を経験する患者さんに有益でした。 これは耐容性が高く、一部の症例では発作のない状態にまで至りました .

認知機能と運動機能の改善

4-アミノピリジン-3-チオール塩酸塩 で治療を受けた患者さんは、歩行、運動失調、覚醒、認知、または言語の改善がみられました。 これは、認知機能と運動機能の回復におけるその潜在的な応用を示唆しています .

Safety and Hazards

将来の方向性

作用機序

Target of Action

The primary target of 4-Aminopyridine-3-thiol hydrochloride is the voltage-gated potassium (Kv) channels . These channels play a crucial role in repolarizing the cell membrane after action potentials, thereby regulating the electrical activity of cells .

Mode of Action

4-Aminopyridine-3-thiol hydrochloride acts as an antagonist of Kv channels . By blocking these channels, it prolongs action potentials, which results in the heightened release of neurotransmitters . This, in turn, facilitates enhanced neuronal signaling .

Biochemical Pathways

The inhibition of Kv channels by 4-Aminopyridine-3-thiol hydrochloride affects the action potential pathway . The elongation of action potentials leads to an increased release of neurotransmitters, enhancing synaptic transmission and neuronal signaling .

Pharmacokinetics

4-Aminopyridine-3-thiol hydrochloride is readily absorbed through the skin and the gastrointestinal tract . It is widely distributed in the body, including the brain . The compound’s ability to cross the blood-brain barrier more readily than other similar compounds contributes to its effectiveness in neurological disorders .

Result of Action

The molecular and cellular effects of 4-Aminopyridine-3-thiol hydrochloride’s action include enhanced neural transmission and potential neuroprotective features . Its ability to block Kv channels and enhance conduction along demyelinated axons has been attributed to the improvement of visual function and motor skills in patients with neurological disorders .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4-Aminopyridine-3-thiol hydrochloride. For instance, the compound’s absorption can be affected by the condition of the skin or the gastrointestinal tract . Furthermore, its effectiveness in the brain is facilitated by its ability to readily cross the blood-brain barrier .

生化学分析

Biochemical Properties

4-Aminopyridine-3-thiol hydrochloride plays a significant role in biochemical reactions, particularly in the modulation of ion channels. It interacts with voltage-gated potassium channels, inhibiting their activity. This inhibition prolongs the duration of action potentials, leading to an increased release of neurotransmitters. The compound also interacts with other biomolecules such as enzymes and proteins involved in neural transmission. For instance, it has been shown to affect the activity of enzymes like acetylcholinesterase, thereby influencing cholinergic signaling pathways .

Cellular Effects

The effects of 4-Aminopyridine-3-thiol hydrochloride on various cell types and cellular processes are profound. In neuronal cells, it enhances synaptic transmission by prolonging action potentials and increasing neurotransmitter release. This can lead to improved neural communication and potentially mitigate symptoms of neurological disorders. Additionally, the compound influences cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to upregulate the expression of genes involved in synaptic plasticity and neuroprotection .

Molecular Mechanism

At the molecular level, 4-Aminopyridine-3-thiol hydrochloride exerts its effects primarily through the inhibition of voltage-gated potassium channels. This inhibition delays the repolarization phase of action potentials, resulting in prolonged neuronal firing. The compound also binds to specific sites on these channels, altering their conformation and function. Furthermore, it can modulate the activity of other ion channels and receptors, contributing to its overall neuroprotective effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-Aminopyridine-3-thiol hydrochloride have been studied over various time frames. The compound is relatively stable, but its efficacy can diminish over extended periods due to degradation. Long-term studies have shown that continuous exposure to the compound can lead to sustained improvements in neural function, although the potential for toxicity increases with prolonged use. In vitro and in vivo studies have demonstrated that the compound can maintain its neuroprotective effects for several weeks .

Dosage Effects in Animal Models

The effects of 4-Aminopyridine-3-thiol hydrochloride vary with different dosages in animal models. At low doses, the compound enhances neural transmission and improves motor function without significant adverse effects. At higher doses, it can induce toxicity, leading to symptoms such as seizures and neurodegeneration. Threshold effects have been observed, where a minimal effective dose is required to achieve therapeutic benefits, but exceeding this threshold can result in detrimental outcomes .

Metabolic Pathways

4-Aminopyridine-3-thiol hydrochloride is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes oxidation and conjugation reactions. Enzymes such as cytochrome P450 play a crucial role in its metabolism. The compound can also influence metabolic flux and alter the levels of various metabolites. For instance, it has been shown to increase the production of neuroprotective metabolites while reducing the levels of neurotoxic compounds .

Transport and Distribution

The transport and distribution of 4-Aminopyridine-3-thiol hydrochloride within cells and tissues are facilitated by specific transporters and binding proteins. The compound can cross the blood-brain barrier, allowing it to exert its effects on the central nervous system. Once inside the cells, it can accumulate in specific compartments, such as synaptic vesicles, where it modulates neurotransmitter release. The distribution of the compound is influenced by factors such as lipid solubility and binding affinity to cellular proteins .

Subcellular Localization

The subcellular localization of 4-Aminopyridine-3-thiol hydrochloride is critical for its activity and function. The compound is primarily localized in the cytoplasm and synaptic vesicles of neuronal cells. It can also be found in other organelles, such as the endoplasmic reticulum and mitochondria, where it may influence cellular processes such as protein synthesis and energy metabolism. Targeting signals and post-translational modifications play a role in directing the compound to specific subcellular compartments .

特性

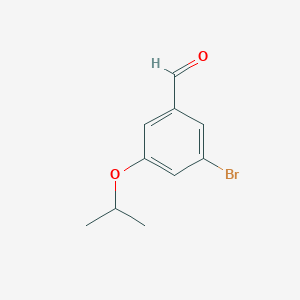

IUPAC Name |

4-aminopyridine-3-thiol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2S.ClH/c6-4-1-2-7-3-5(4)8;/h1-3,8H,(H2,6,7);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQXVOUWHIWLPDZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC(=C1N)S.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7ClN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(Tert-butylsulfanyl)-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B1447676.png)

![Tert-butyl 4-[6-[(6-acetyl-8-cyclopentyl-5-methyl-7-oxopyrido[2,3-d]pyrimidin-2-yl)amino]pyridin-3-yl]piperazine-1-carboxylate](/img/structure/B1447679.png)